molecular formula C15H19N3O3 B6299055 (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester CAS No. 2368871-29-6

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B6299055
CAS No.: 2368871-29-6
M. Wt: 289.33 g/mol
InChI Key: BYIZZJDYURSAEB-UHFFFAOYSA-N
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Description

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. The presence of the m-tolyl group and the tert-butyl ester further enhances its chemical properties and potential reactivity.

Mechanism of Action

Target of Action

The primary targets of MFCD31714261 are currently unknown. The compound belongs to the oxadiazole class , which has been associated with a wide range of biological activities, including anticancer and anti-infective properties.

Mode of Action

Oxadiazoles, in general, have been found to interact with various targets depending on their structure and substituents . Given the lack of specific information about MFCD31714261, it’s challenging to provide a detailed explanation of its interaction with its targets and the resulting changes.

Biochemical Pathways

Oxadiazoles have been reported to influence a variety of pathways, depending on their specific targets . Without knowledge of the specific targets of MFCD31714261, it’s difficult to summarize the affected pathways and their downstream effects.

Result of Action

As an oxadiazole derivative, it may exhibit anticancer or anti-infective properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the m-tolyl group and the tert-butyl ester. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The m-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, and the tert-butyl ester can be formed by esterification with tert-butanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The m-tolyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups to the m-tolyl ring.

Scientific Research Applications

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
  • (5-p-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester
  • (5-m-Tolyl-[1,3,4]thiadiazol-2-ylmethyl)-carbamic acid tert-butyl ester

Uniqueness

(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the tert-butyl ester also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-6-5-7-11(8-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIZZJDYURSAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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